molecular formula C8H10N2S B2583372 3-(Pyridin-4-yl)propanethioamide CAS No. 90271-55-9

3-(Pyridin-4-yl)propanethioamide

Cat. No. B2583372
CAS RN: 90271-55-9
M. Wt: 166.24
InChI Key: TZWYYFYHSDFIBX-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)propanethioamide, also known as PPTA, is a chemical compound with the molecular formula C8H10N2S and a molecular weight of 166.25 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2S/c9-8(11)2-1-7-3-5-10-6-4-7/h3-6H,1-2H2,(H2,9,11) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Chemical Inhibition and Drug Metabolism

3-(Pyridin-4-yl)propanethioamide and its derivatives play a crucial role in the study and inhibition of cytochrome P450 (CYP) isoforms in human liver microsomes. These enzymes are responsible for the metabolism of a large number of drugs, and understanding their activity is essential for predicting drug-drug interactions. Specific inhibitors of CYP isoforms are vital tools in this research. For example, 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM) and 3-(2-methyl-1H-imidazol-1-yl)pyridine (MIP) have been suggested as potential replacements for traditional inhibitors due to their selectivity for CYP2A6 isoform (Khojasteh et al., 2011).

Catalysis and Chemical Synthesis

The pyridine moiety, closely related to this compound, is a key component in the synthesis of complex compounds, including pyrano[2,3-d]pyrimidine scaffolds, which are significant for medicinal and pharmaceutical applications. The review by Parmar et al. (2023) focuses on the use of hybrid catalysts in synthesizing these scaffolds, emphasizing the versatility and broad applicability of pyridine derivatives in chemical synthesis (Parmar et al., 2023).

Medicinal Chemistry and Biological Activity

Pyridine derivatives, including this compound, are prominent in medicinal chemistry due to their diverse biological activities. They have been reported to possess antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activities. Furthermore, these derivatives are effective chemosensors due to their high affinity for various ions and neutral species, underlining their importance in both therapeutic and analytical chemistry applications (Abu-Taweel et al., 2022).

Agriculture and Pesticide Development

Pyridine-based compounds, which include derivatives of this compound, are vital in the agrochemical industry. They serve as fungicides, insecticides, acaricides, and herbicides. The review by Guan et al. (2016) discusses the discovery of these compounds through Intermediate Derivatization Methods, highlighting their significant role in enhancing the efficiency of discovering novel lead compounds in the agrochemical field (Guan et al., 2016).

Safety and Hazards

The safety information for 3-(Pyridin-4-yl)propanethioamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

3-pyridin-4-ylpropanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c9-8(11)2-1-7-3-5-10-6-4-7/h3-6H,1-2H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWYYFYHSDFIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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